molecular formula C11H6ClFN2O B7872668 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile

4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile

Cat. No.: B7872668
M. Wt: 236.63 g/mol
InChI Key: ZJQUKNMOJUIJMB-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile is a quinoline derivative characterized by distinct substituents at positions 3, 4, 6, and 8 of the quinoline backbone. Its molecular formula is C₁₁H₆ClFN₂O, with a molecular weight of 236.63 g/mol (calculated based on positional isomer data ). The compound features:

  • A chlorine atom at position 3.
  • A fluoro group at position 6.
  • A methoxy group (-OCH₃) at position 7.
  • A carbonitrile (-CN) group at position 3.

Properties

IUPAC Name

4-chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O/c1-16-9-3-7(13)2-8-10(12)6(4-14)5-15-11(8)9/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQUKNMOJUIJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of substituents: The chloro, fluoro, and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using thionyl chloride, fluorination using Selectfluor, and methoxylation using sodium methoxide.

    Addition of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction using cyanogen bromide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and solvent systems that enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: 4-Chloro-6-fluoro-8-hydroxyquinoline-3-carbonitrile.

    Reduction: 4-Chloro-6-fluoro-8-methoxyquinoline-3-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • This compound has been studied for its potential as an anticancer agent. Research indicates that it exhibits potent activity against various cancer cell lines, inhibiting cell proliferation effectively. For instance, it has shown growth inhibition with GI50 values ranging from 0.025 to 2 μM across multiple human tumor cell lines .
  • The presence of chloro and fluoro substituents enhances its efficacy compared to similar quinoline derivatives lacking these groups.

Antibacterial Properties

  • Preliminary studies suggest that 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile may possess antibacterial activity. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their metabolic processes.

Protein Kinase Inhibition

  • The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. Inhibition of these kinases can lead to the suppression of abnormal cell proliferation associated with cancer .

Biological Studies

Mechanism of Action

  • The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways critical for cell survival and proliferation .

Neuroprotection Studies

  • Recent research has highlighted the neuroprotective properties of quinoline derivatives, including this compound, in models of ischemic stroke. It shows promise in protecting neuronal cells from damage during ischemic events .

Industrial Applications

Chemical Synthesis

  • As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its reactivity allows for the development of new compounds with potential therapeutic applications.

Material Science

  • The compound is being explored for its potential use in developing organic electronic materials due to its unique electronic properties derived from its molecular structure.

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant growth inhibition in various cancer cell lines with GI50 values < 2 μM
Antibacterial PropertiesPotential to disrupt bacterial metabolic processes through enzyme interaction
NeuroprotectionDemonstrated neuroprotective effects in cellular models of ischemia
Protein Kinase InhibitionEffective inhibition of PTKs leading to reduced abnormal cell proliferation

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Solubility/Storage Key Applications/Notes
This compound (Hypothetical) Cl (4), F (6), OCH₃ (8), CN (3) C₁₁H₆ClFN₂O 236.63* Data not available Potential kinase inhibitor intermediate
4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile (915369-86-7) Cl (4), F (8), NO₂ (6), CN (3) C₁₀H₃ClFN₃O₂ 251.6 10 mM in solution; store at 2–8°C Research use only; nitro group enhances reactivity
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile (622369-40-8) Cl (4), F (7), OCH₃ (6), CN (3) C₁₁H₆ClFN₂O 236.63 ≥97% purity; stable at room temperature Positional isomer; fluoro at C7 alters polarity
4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile (1017049-01-2) Cl (4), OCH₃ (6, 8), CN (3) C₁₁H₈ClN₂O₂ 239.65* Data not available Dimethoxy groups increase hydrophilicity
4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile (1016769-41-7) Cl (4), OCF₂H (8), CN (3) C₁₁H₅ClF₂N₂O 254.62* Data not available Difluoromethoxy group enhances metabolic stability

* Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

Halogen vs. Nitro Groups: The nitro-substituted analog (CAS 915369-86-7) has a higher molecular weight (251.6 g/mol) due to the NO₂ group, which also increases electrophilicity and reactivity compared to methoxy or fluoro substituents . Fluoro groups (e.g., at C6 or C7) reduce metabolic degradation but may lower solubility due to increased lipophilicity .

Positional Isomerism: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile (CAS 622369-40-8) demonstrates how fluoro placement at C7 instead of C6 alters dipole moments and crystal packing, as inferred from crystallography tools like SHELX .

Methoxy vs. Difluoromethoxy :

  • Difluoromethoxy groups (e.g., in CAS 1016769-41-7) improve metabolic stability and membrane permeability compared to methoxy groups but may introduce steric hindrance .

Key Research Findings

Crystallography and Structural Analysis: Tools like SHELXL and SHELXS are widely used to resolve quinoline derivative structures, enabling precise determination of substituent effects on molecular conformation .

Stability and Storage :

  • Nitro-containing derivatives require cold storage (2–8°C) to prevent decomposition, whereas methoxy analogs are more stable at room temperature .

Similarity Scores: Compounds like 4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile and 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile exhibit >90% structural similarity to the target compound, suggesting overlapping synthetic pathways .

Biological Activity

4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A chlorine atom at the 4-position.
  • A fluorine atom at the 6-position.
  • A methoxy group at the 8-position.
  • A carbonitrile functional group at the 3-position.

This unique arrangement contributes to its enhanced biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action involves interference with essential microbial processes, potentially through inhibition of specific enzymes or disruption of cell membrane integrity.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of fluorine and methoxy groups enhances its binding affinity to these targets, which may include:

  • Enzymes involved in microbial metabolism.
  • Receptors linked to cancer cell signaling pathways.

These interactions lead to the inhibition of pathogen growth or cancer cell proliferation, making it a candidate for further pharmacological development.

Case Studies

  • Antimicrobial Efficacy Against Multidrug-Resistant Bacteria
    A study evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting potential therapeutic applications in treating resistant infections .
  • In Vitro Assessment on Cancer Cell Lines
    In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in notable cytotoxic effects. The compound induced apoptosis in HeLa cells by activating caspase pathways, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile to ensure regioselectivity?

Methodological Answer: Regioselectivity in quinoline synthesis is critical for achieving the desired substitution pattern. Key strategies include:

  • Precursor Design : Use halogenated intermediates (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid) to direct substituent placement during cyclization .
  • Reaction Conditions : Employ base-catalyzed cyclization (e.g., pyridine) under reflux to favor the formation of the 3-carbonitrile group .
  • Catalytic Control : Transition metals or Lewis acids can enhance regioselectivity by stabilizing intermediates .
  • Monitoring : Use HPLC or TLC to track reaction progress and identify byproducts.

Q. Table 1: Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield (%)Reference
Cyclization of Boronic Acid6-Chloro-2-fluoro-3-methoxyphenylboronic acid, pyridine, reflux65–72
Halogen ExchangePd-catalyzed cross-coupling55–60

Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve the crystal lattice to identify Cl⋯H and F⋯H hydrogen bonds, which influence packing density and stability .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to intermolecular forces (e.g., C—H⋯O interactions) .
  • Spectroscopic Techniques :
    • NMR : Confirm substituent positions via 19F^{19}\text{F}-NMR (fluorine environment) and 13C^{13}\text{C}-NMR (carbonitrile resonance) .
    • FT-IR : Identify C≡N stretching (~2220 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupP212_1/c
Hydrogen BondsC—H⋯O (2.54 Å), C—H⋯Cl (3.12 Å)
Thermal Decomposition220–240°C

Q. What are the primary applications of this compound in antimicrobial research based on structural analogs?

Methodological Answer: Quinoline-3-carbonitriles are explored as antimicrobial agents due to:

  • Target Inhibition : Analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) inhibit DNA gyrase in E. coli .
  • Structure-Activity Relationship (SAR) : The 8-methoxy group enhances membrane permeability, while the 3-carbonitrile improves target binding .
  • In Vitro Assays : Test against Gram-negative pathogens using MIC (Minimum Inhibitory Concentration) protocols .

Advanced Research Questions

Q. How do substituent variations at the 7- and 8-positions influence the biological activity of quinoline-3-carbonitrile derivatives?

Methodological Answer:

  • 7-Position : Chloro substituents increase hydrophobicity, improving penetration through bacterial membranes. Fluorine at the 6-position (as in the target compound) reduces metabolic degradation .
  • 8-Position : Methoxy groups enhance solubility and reduce cytotoxicity compared to nitro or trifluoromethyl groups .
  • Experimental Validation : Synthesize analogs (e.g., 8-nitro or 8-CF3_3) and compare MIC values against P. aeruginosa .

Q. What computational approaches are recommended to model the binding interactions of this compound with bacterial targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to DNA gyrase (PDB ID: 1KZN). Prioritize poses with the carbonitrile group oriented toward catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen bond occupancy .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with inhibitory activity .

Q. How can conflicting data on reaction yields from different synthetic routes be systematically resolved?

Methodological Answer:

  • Controlled Replication : Repeat reported methods (e.g., cyclization vs. cross-coupling) under inert atmospheres to isolate oxygen-sensitive intermediates .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) that reduce yields .
  • DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) using response surface methodology to maximize yield .

Q. Data Sources and Validation

  • Structural Databases : PubChem, EPA DSSTox, and CAS Common Chemistry provide validated physicochemical data .
  • Avoid Unreliable Sources : Exclude commercial platforms (e.g., BenchChem) per user guidelines.

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